4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate
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Overview
Description
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate is a chemical compound with the molecular formula C16H19N2O3+. It is known for its unique structure, which includes a pyridinium ring and a dimethylcarbamate group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate typically involves the reaction of 4-hydroxyphenyl dimethylcarbamate with 1-methyl-2-chloropyridinium iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl methylcarbamate
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl ethylcarbamate
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl propylcarbamate
Uniqueness
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
Properties
Molecular Formula |
C16H19N2O3+ |
---|---|
Molecular Weight |
287.33g/mol |
IUPAC Name |
[4-[(1-methylpyridin-1-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H19N2O3/c1-17(2)16(19)21-15-9-7-14(8-10-15)20-12-13-6-4-5-11-18(13)3/h4-11H,12H2,1-3H3/q+1 |
InChI Key |
OJRWWHSFSNWLSN-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1COC2=CC=C(C=C2)OC(=O)N(C)C |
Canonical SMILES |
C[N+]1=CC=CC=C1COC2=CC=C(C=C2)OC(=O)N(C)C |
Origin of Product |
United States |
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